

# CAS number and molecular weight of Descarbon Sildenafil-d3

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Descarbon Sildenafil-d3

Cat. No.: B019351

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## In-Depth Technical Guide: Descarbon Sildenafil-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Descarbon Sildenafil-d3**, a deuterated analog of Descarbon Sildenafil. Given its primary role as an internal standard, this document also delves into the broader context of its parent compound, Sildenafil, including its mechanism of action and relevant experimental protocols where such standards are employed.

## Core Compound Information

**Descarbon Sildenafil-d3** is a stable isotope-labeled form of Descarbon Sildenafil, an analog of Sildenafil. Its primary application in research and drug development is as an internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The incorporation of deuterium atoms allows for its differentiation from the unlabeled analyte, ensuring high accuracy and precision in pharmacokinetic and metabolic studies<sup>[1]</sup>.

## Chemical and Physical Properties

A summary of the key quantitative data for **Descarbon Sildenafil-d3** and its non-deuterated counterpart is presented below.

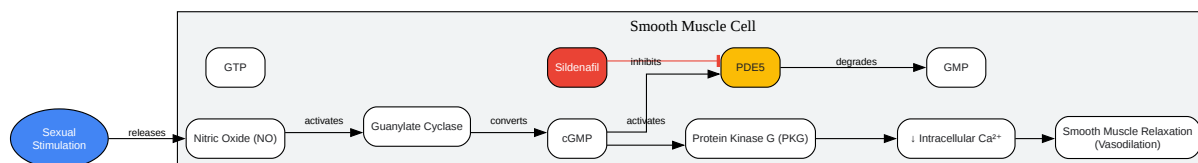
Property	Descarbon Sildenafil-d3	Descarbon Sildenafil
CAS Number	Not consistently available; some suppliers indicate "N/A" [1] or provide numbers for related compounds.	466684-88-8[2]
Molecular Formula	C <sub>20</sub> H <sub>25</sub> D <sub>3</sub> N <sub>6</sub> O <sub>4</sub> S	C <sub>20</sub> H <sub>28</sub> N <sub>6</sub> O <sub>4</sub> S[2]
Molecular Weight	451.56 g/mol	448.5 g/mol [2]
IUPAC Name	4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(2-((methyl-d3)amino)ethyl)benzenesulfonamide[1]	Not Available

## Mechanism of Action: The Sildenafil Signaling Pathway

**Descarbon Sildenafil-d3** is expected to have the same pharmacological target as Sildenafil. The mechanism of action of Sildenafil is well-established and centers on the inhibition of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature[3][4].

Upon sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells. NO activates the enzyme guanylate cyclase, which in turn increases the production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP)[5]. cGMP acts as a second messenger, leading to the activation of cGMP-dependent protein kinase (PKG). This cascade results in a decrease in intracellular calcium levels, causing smooth muscle relaxation and vasodilation, which facilitates blood flow[5].

Sildenafil's role is to selectively inhibit PDE5, the enzyme responsible for the degradation of cGMP[3][4]. By blocking this degradation, Sildenafil leads to an accumulation of cGMP, thereby enhancing the vasodilatory effects of NO[5].



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### Sildenafil's Mechanism of Action

## Experimental Protocols: Bioanalytical Methods Using Deuterated Sildenafil

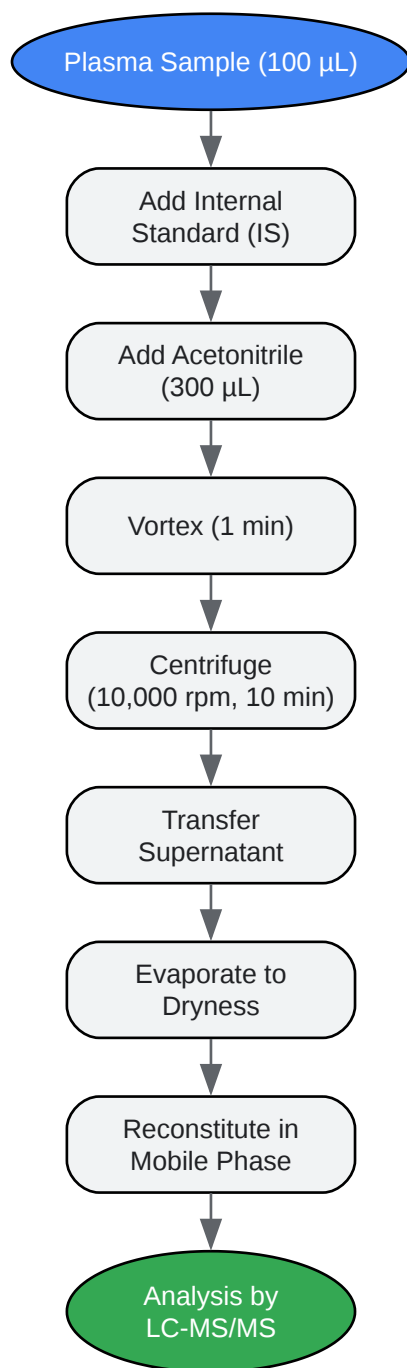
Deuterated analogs of Sildenafil, such as **Descarbon Sildenafil-d3** and Sildenafil-d8, are crucial for the accurate quantification of Sildenafil and its metabolites in biological matrices. Below is a generalized experimental protocol for the analysis of Sildenafil in human plasma using LC-MS/MS with a deuterated internal standard.

### Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis[6].

- Aliquoting: Transfer a 100 µL aliquot of human plasma into a microcentrifuge tube.
- Internal Standard Spiking: Add 10 µL of the working solution of **Descarbon Sildenafil-d3** (or another appropriate deuterated standard like Sildenafil-d8).
- Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.
- Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

- Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.
- Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.



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## Workflow for Plasma Sample Preparation

## LC-MS/MS Conditions

The following table summarizes typical parameters for the chromatographic separation and mass spectrometric detection of Sildenafil and its deuterated internal standard.

Parameter	Typical Conditions
LC System	High-performance or Ultra-high-performance liquid chromatography (HPLC/UPLC) system[7][8].
Column	C18 reversed-phase column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 $\mu$ m)[8].
Mobile Phase	A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate or 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol)[9][10].
Flow Rate	0.2 - 0.6 mL/min[8][9].
Injection Volume	2 - 10 $\mu$ L.
Mass Spectrometer	Triple quadrupole mass spectrometer[6].
Ionization Mode	Positive electrospray ionization (ESI+)[6].
Detection Mode	Multiple Reaction Monitoring (MRM)[11].
MRM Transitions	Sildenafil: m/z 475.4 $\rightarrow$ 283.3; N-desmethyl sildenafil: m/z 461.4 $\rightarrow$ 283.2; Sildenafil-d8 (IS): m/z 483.3 $\rightarrow$ 108.1[10].
Linear Range	Typically ranges from low ng/mL to 1000 ng/mL in plasma[6].

## Considerations for Use

When using deuterated internal standards, researchers should be aware of potential pitfalls such as isotopic exchange (where deuterium atoms are replaced by hydrogen atoms from the

solvent or matrix) and chromatographic separation from the analyte, which can lead to inaccuracies if not properly addressed[12]. Method validation should include stability assessments to ensure the integrity of the deuterated standard under the experimental conditions[12].

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